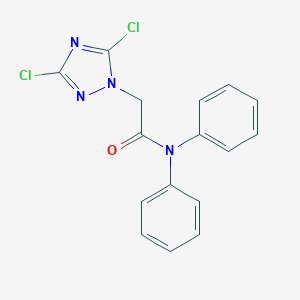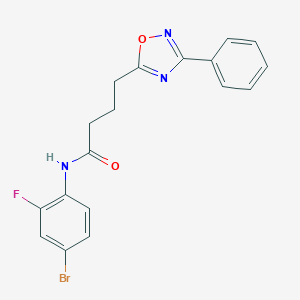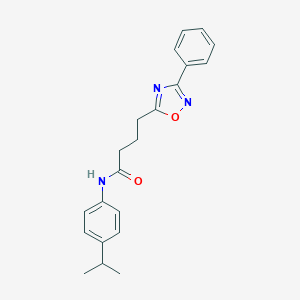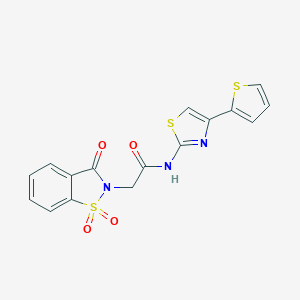![molecular formula C18H16O3S B277260 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is commonly known as 'Phenylsulfanyl Coumarin' and has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antioxidant activity and can scavenge free radicals, thereby protecting cells from oxidative damage. It has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Moreover, 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to exhibit anticancer activity and can induce apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress. It can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Moreover, 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It can scavenge free radicals and protect cells from oxidative damage. It can also inhibit the production of pro-inflammatory cytokines and reduce inflammation. Moreover, 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and yields the desired product in good yields. It is also stable and can be stored for long periods. However, there are some limitations to its use. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one involves the reaction between 4-methyl-7-hydroxycoumarin and 2-(phenylsulfanyl)ethanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at a high temperature and yields the desired product in good yields. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Propiedades
Fórmula molecular |
C18H16O3S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-methyl-7-(2-phenylsulfanylethoxy)chromen-2-one |
InChI |
InChI=1S/C18H16O3S/c1-13-11-18(19)21-17-12-14(7-8-16(13)17)20-9-10-22-15-5-3-2-4-6-15/h2-8,11-12H,9-10H2,1H3 |
Clave InChI |
AICAZXGESCZARP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)





![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277196.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)